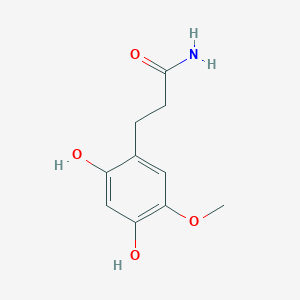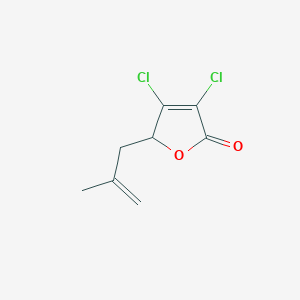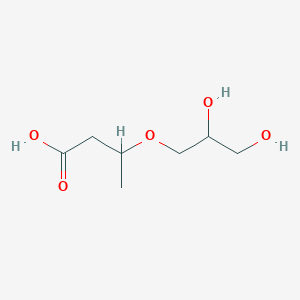![molecular formula C25H25N3O2S2 B12576872 Acetamide,2-[[3-(cyclopentylmethyl)-2-quinolinyl]thio]-N-(6-methoxy-2-benzothiazolyl)-](/img/structure/B12576872.png)
Acetamide,2-[[3-(cyclopentylmethyl)-2-quinolinyl]thio]-N-(6-methoxy-2-benzothiazolyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[3-(ciclopentilmetil)-2-quinolinil]tio]-N-(6-metoxi-2-benzotiazol-il)acetamida es un compuesto orgánico complejo con una estructura única que combina elementos de quinolina, benzotiazol y grupos ciclopentilmetil.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-[[3-(ciclopentilmetil)-2-quinolinil]tio]-N-(6-metoxi-2-benzotiazol-il)acetamida implica múltiples pasos, generalmente comenzando con la preparación de los intermedios de quinolina y benzotiazol. Estos intermedios se acoplan luego a través de una serie de reacciones, incluida la formación de tioéter y la acilación, en condiciones controladas para producir el producto final. Las condiciones de reacción a menudo involucran el uso de catalizadores específicos, solventes y controles de temperatura para asegurar que se obtenga el producto deseado con alta pureza y rendimiento .
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar la ampliación de los métodos de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción para volúmenes más grandes, garantizar un control de calidad constante e implementar técnicas de purificación eficientes. La producción industrial también puede involucrar procesos de flujo continuo para mejorar la eficiencia y reducir los costos de producción .
Análisis De Reacciones Químicas
Tipos de reacciones
2-[[3-(ciclopentilmetil)-2-quinolinil]tio]-N-(6-metoxi-2-benzotiazol-il)acetamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar en condiciones específicas para formar sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir ciertos grupos funcionales dentro de la molécula a sus formas reducidas correspondientes.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila o electrófila, dependiendo de los reactivos y las condiciones utilizadas
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como peróxido de hidrógeno o permanganato de potasio, agentes reductores como hidruro de aluminio y litio, y varios nucleófilos o electrófilos para reacciones de sustitución. Las condiciones para estas reacciones generalmente implican temperaturas controladas, solventes específicos y, a veces, catalizadores para facilitar las transformaciones deseadas .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen del tipo de reacción específico y las condiciones. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales en la molécula .
Aplicaciones Científicas De Investigación
2-[[3-(ciclopentilmetil)-2-quinolinil]tio]-N-(6-metoxi-2-benzotiazol-il)acetamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas y estudiar mecanismos de reacción.
Biología: El compuesto se puede utilizar en ensayos bioquímicos para investigar sus interacciones con macromoléculas biológicas.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos
Mecanismo De Acción
El mecanismo de acción de 2-[[3-(ciclopentilmetil)-2-quinolinil]tio]-N-(6-metoxi-2-benzotiazol-il)acetamida implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede unirse a estos objetivos, modulando su actividad e influyendo en varias vías bioquímicas. Los objetivos moleculares y las vías exactas involucradas pueden variar según la aplicación y el contexto específicos .
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares incluyen otros derivados de acetamida y moléculas que contienen grupos quinolina o benzotiazol. Algunos ejemplos incluyen:
- 2-[[3-(ciclopentilmetil)-2-quinolinil]tio]-N-(6-metoxi-2-benzotiazol-il)acetamida
- 2-[[3-(ciclopentilmetil)-2-quinolinil]tio]-N-(6-metoxi-2-benzotiazol-il)acetamida
- 2-[[3-(ciclopentilmetil)-2-quinolinil]tio]-N-(6-metoxi-2-benzotiazol-il)acetamida .
Singularidad
Lo que distingue a 2-[[3-(ciclopentilmetil)-2-quinolinil]tio]-N-(6-metoxi-2-benzotiazol-il)acetamida es su combinación única de elementos estructurales, que confieren propiedades químicas y biológicas específicas. Esta singularidad lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales .
Propiedades
Fórmula molecular |
C25H25N3O2S2 |
|---|---|
Peso molecular |
463.6 g/mol |
Nombre IUPAC |
2-[3-(cyclopentylmethyl)quinolin-2-yl]sulfanyl-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C25H25N3O2S2/c1-30-19-10-11-21-22(14-19)32-25(27-21)28-23(29)15-31-24-18(12-16-6-2-3-7-16)13-17-8-4-5-9-20(17)26-24/h4-5,8-11,13-14,16H,2-3,6-7,12,15H2,1H3,(H,27,28,29) |
Clave InChI |
PKFVWEMELAMBHO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC4=CC=CC=C4C=C3CC5CCCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[(Butan-2-yl)oxy]-2,2,3-trimethylaziridine](/img/structure/B12576845.png)
![2-[4-(4-Formylphenoxy)butoxy]benzaldehyde](/img/structure/B12576861.png)
![3-[(4-fluorophenyl)imino]-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B12576868.png)
![N-[(4-Hydroxyphenyl)methyl]-N-(2-methylphenyl)benzamide](/img/structure/B12576879.png)
![Butanoic acid, 4,4'-[(2-formyl-1,3-phenylene)bis(oxy)]bis-, diethyl ester](/img/structure/B12576887.png)
![Ethanedione, bis[4-[(4-fluorophenyl)ethynyl]phenyl]-](/img/structure/B12576888.png)

![2-{[8-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-isopropylacetamide](/img/structure/B12576898.png)
